molecular formula C7H4BrF3O2S B14876660 2-Bromo-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid

2-Bromo-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid

Cat. No.: B14876660
M. Wt: 289.07 g/mol
InChI Key: SBAGTPRRCIHKLX-UHFFFAOYSA-N
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Description

2-Bromo-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a bromine atom at the 2-position, a trifluoroethyl group at the 5-position, and a carboxylic acid group at the 3-position of the thiophene ring. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid typically involves the bromination of thiophene derivatives followed by the introduction of the trifluoroethyl group and carboxylation. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Amino or thio derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid is unique due to the combination of bromine, trifluoroethyl, and carboxylic acid groups, which confer distinct reactivity and versatility in synthetic and research applications. The trifluoroethyl group, in particular, enhances its lipophilicity and potential biological activity .

Properties

Molecular Formula

C7H4BrF3O2S

Molecular Weight

289.07 g/mol

IUPAC Name

2-bromo-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C7H4BrF3O2S/c8-5-4(6(12)13)1-3(14-5)2-7(9,10)11/h1H,2H2,(H,12,13)

InChI Key

SBAGTPRRCIHKLX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)O)Br)CC(F)(F)F

Origin of Product

United States

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